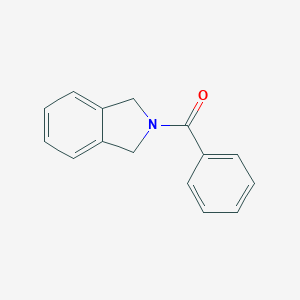

2-Benzoyl-1,3-dihydro-2H-isoindole

Description

2-Benzoyl-1,3-dihydro-2H-isoindole is an isoindoline derivative characterized by a benzoyl (C₆H₅CO-) group attached to the nitrogen atom of the isoindole core. Isoindole derivatives are bicyclic compounds consisting of a benzene ring fused to a pyrrole ring, making them valuable in pharmaceutical and materials chemistry.

Properties

CAS No. |

18913-39-8 |

|---|---|

Molecular Formula |

C15H13NO |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

1,3-dihydroisoindol-2-yl(phenyl)methanone |

InChI |

InChI=1S/C15H13NO/c17-15(12-6-2-1-3-7-12)16-10-13-8-4-5-9-14(13)11-16/h1-9H,10-11H2 |

InChI Key |

IWCBUAOAIGSAGV-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2CN1C(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1C2=CC=CC=C2CN1C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Core Reaction Mechanism

The most widely documented method involves the nucleophilic alkylation of amines using α,α′-dibromo-o-xylene, followed by intramolecular cyclization. Benzylamine derivatives react with α,α′-dibromo-o-xylene in the presence of a base (e.g., NaOH) in polar aprotic solvents like dioxane at ambient temperatures. The reaction proceeds via a two-step mechanism:

Optimization and Variants

-

Solvent Effects : Dioxane yields superior results (88% isolated yield) compared to THF or DMF due to its balanced polarity and low nucleophilicity.

-

Base Selection : Sodium hydroxide outperforms K₂CO₃ or Et₃N in minimizing side reactions such as over-alkylation.

-

Substrate Scope : Primary amines with electron-donating groups (e.g., 4-methoxybenzylamine) enhance reaction rates, while sterically hindered amines reduce yields by 15–20%.

Table 1: Alkylation-Cyclization Performance Under Varied Conditions

| Amine Substrate | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Benzylamine | Dioxane | NaOH | 25 | 88 |

| 4-Methoxybenzylamine | THF | NaOH | 25 | 82 |

| Cyclohexylamine | Dioxane | K₂CO₃ | 25 | 68 |

Friedel-Crafts Acylation of Preformed Isoindolines

Acylation Strategy

Post-synthetic modification of 1,3-dihydro-2H-isoindole (isoindoline) via Friedel-Crafts acylation introduces the benzoyl group. Isoindoline reacts with benzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) in dichloromethane (DCM) at 0–5°C. The reaction mechanism involves:

Challenges and Solutions

-

Competitive Side Reactions : Over-acylation is mitigated by stoichiometric control (1:1 benzoyl chloride:isoindoline) and low temperatures.

-

Workup Complexity : Aqueous quenching with NaHCO₃ removes excess AlCl₃, improving purity to >95%.

Catalytic Cyclization Using Transition Metal Catalysts

Iridium-Catalyzed Methods

Recent patents describe iridium-based catalysts (e.g., Cp*IrCl₂) for one-pot syntheses. These systems enable cyclization of benzamide derivatives with dihalogenated aromatics under mild conditions. Key advantages include:

Nickel-Mediated Approaches

Nickel catalysts (e.g., NiCl₂(PPh₃)₂) facilitate cross-coupling between aryl halides and benzoyl-protected amines. This method is particularly effective for synthesizing polysubstituted variants but requires anhydrous conditions and elevated temperatures (80–100°C).

Emerging Techniques: Multicomponent and Solid-Phase Syntheses

Solid-Phase Synthesis

Immobilization of o-xylene derivatives on Wang resin enables iterative alkylation and acylation steps, though yields remain suboptimal (50–60%) compared to solution-phase methods.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Alkylation-Cyclization | 88 | 98 | 30 min | High |

| Friedel-Crafts Acylation | 75 | 95 | 2 h | Moderate |

| Iridium Catalysis | 90 | 99 | 1 h | Low |

Industrial and Environmental Considerations

Chemical Reactions Analysis

Cycloaddition Reactions

The isoindole moiety participates in [4+2] Diels-Alder reactions due to its electron-deficient nature.

Key Examples:

-

The reaction with tetrazines proceeds via a retro-Diels-Alder mechanism, generating isoindole intermediates detectable by NMR ([δ 7.57 (H1,3), 7.36 (H4,7), 6.85 (H5,6)]) .

-

DFT calculations (M062X/6-311+G**) show that N-substitution lowers activation energy (ΔG‡) by 1.5–2.3 kcal/mol compared to pyrrole .

Oxidation Reactions

The isoindoline scaffold undergoes oxidation to isoindolinones or phthalimides under mild conditions.

Notable Pathways:

-

Air/Oxygen-Mediated Oxidation :

-

Chemical Oxidants :

Nucleophilic Acyl Substitution

The benzoyl group undergoes substitution reactions at the carbonyl carbon.

Example:

| Nucleophile | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Amines | DMF, 80°C | Amide derivatives (e.g., 44 ) | Fluorescent probes | |

| Alcohols | Acid catalysis | Ester analogs | Dye synthesis |

Photochemical Reactivity

Isoindoles exhibit sensitivity to light, leading to dimerization or decomposition:

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Properties

Research has demonstrated that isoindole derivatives, including 2-benzoyl-1,3-dihydro-2H-isoindole, exhibit antiviral activity. These compounds have been investigated for their potential to inhibit viral replication and could serve as lead compounds for developing new antiviral agents .

Therapeutic Potential

The compound has been linked to therapeutic effects against various neurological disorders. Studies suggest that isoindoles may possess properties beneficial for treating conditions such as depression, anxiety, and neurodegenerative diseases like Alzheimer's . The ability to modulate neurotransmitter systems positions these compounds as candidates for further drug development.

Bioactivity and Mechanism of Action

The biological activity of isoindoles is often attributed to their ability to interact with specific biological targets. For example, the presence of the benzoyl group enhances the lipophilicity of the compound, potentially facilitating its passage through biological membranes and enhancing its efficacy .

Analytical Applications

Chromatographic Techniques

this compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A study highlighted the use of reverse phase HPLC for isolating and characterizing this compound, demonstrating its utility in pharmacokinetic studies . The method involves a mobile phase consisting of acetonitrile and water with phosphoric acid, which can be adapted for mass spectrometry compatibility by substituting phosphoric acid with formic acid.

Isolation and Purification

The compound's unique properties allow it to be isolated from complex mixtures through preparative separation techniques. This is particularly useful in pharmaceutical applications where purity is critical for bioassays and clinical trials .

Case Studies

Mechanism of Action

The mechanism of action of 2-Benzoyl-1,3-dihydro-2H-isoindole and its derivatives often involves interaction with specific molecular targets such as enzymes and receptorsThe inhibition of β-amyloid protein aggregation indicates a potential role in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Key Observations

Substituent Effects :

- Benzoyl vs. Benzyl : The benzoyl group (electron-withdrawing) in 2-benzoyl-1,3-dihydro-2H-isoindole may enhance stability compared to the electron-donating benzyl group in 2-benzyl analogs. This could influence reactivity in nucleophilic substitutions or catalytic hydrogenation .

- Hydroxy/Alkyl Chains : Hydroxypropyl and methyl substituents (e.g., in and compounds) improve solubility and biological activity but reduce synthetic yields (e.g., 26.3% for compound 5 in ) .

Synthetic Accessibility :

- Benzyl-substituted isoindoles (e.g., 2-benzyl-2,3-dihydro-1H-isoindole) are synthesized via straightforward amine coupling, while benzoyl derivatives may require more complex acylation steps .

- Epoxide ring-opening strategies () enable modular substitution but suffer from moderate yields (26–36%) .

Materials Chemistry: Planar isoindole cores (e.g., ) are leveraged in crystal engineering for spin probes, while benzaldehyde derivatives () serve as industrial solvents .

Safety and Handling :

- 2-Benzyl-2,3-dihydro-1H-isoindole has documented safety protocols (e.g., inhalation precautions), indicating that benzoyl analogs may require similar handling .

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Distinct signals for the benzoyl carbonyl (δ ~168 ppm in ¹³C) and isoindoline protons (δ 4.5–5.5 ppm for CH₂ groups) confirm structural integrity.

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., planarity of the isoindoline ring and dihedral angles between benzoyl and isoindoline moieties). Example: A related isoindoline derivative (2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one) was structurally validated via single-crystal diffraction (space group P2₁/c) .

Pitfalls : Overlapping signals in NMR (e.g., aromatic protons) may require 2D techniques (COSY, HSQC) .

How can researchers mitigate hazards associated with handling this compound in laboratory settings?

Q. Basic Research Focus

- Acute Toxicity : Classified as Category 4 for oral/dermal/inhalation exposure (EU-GHS/CLP). Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- Waste Management : Collect organic waste separately and neutralize residual benzoyl chloride with aqueous NaHCO₃ before disposal .

Emergency Protocols : For skin/eye contact, rinse immediately with water (15+ minutes) and seek medical attention if irritation persists .

What strategies are recommended for optimizing synthetic routes to achieve >95% purity in multi-step reactions involving this compound?

Q. Advanced Research Focus

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted benzoyl chloride and phthalimide byproducts.

- Reaction Monitoring : Use TLC or in-situ FTIR to track acyl group incorporation (C=O stretch at ~1720 cm⁻¹) .

Case Study : A modified procedure using H₂O₂ in ethanol improved yield (92%) for a structurally similar aldehyde derivative by suppressing oxidative side reactions .

How should researchers address contradictions in mechanistic data, such as unexpected regioselectivity in substitution reactions?

Q. Advanced Research Focus

- Hypothesis Testing : Compare experimental outcomes (e.g., LC-MS profiles) with computational models (DFT calculations) to identify steric/electronic influences.

- Isotopic Labeling : Use ¹⁸O-labeled benzoyl chloride to trace acyl transfer pathways .

Example : Discrepancies in intramolecular amidoalkylation yields were resolved by analyzing solvent effects (polar solvents favored cyclization via stabilizing transition states) .

What advanced applications does this compound have in heterocyclic synthesis and medicinal chemistry?

Q. Advanced Research Focus

- Heterocyclic Scaffolds : The compound serves as a precursor for spin probes (e.g., TMIO radicals) via radical trapping reactions .

- Pharmacophore Development : Functionalization at the benzoyl group (e.g., introducing sulfonamide or piperazine moieties) enhances binding to biological targets (e.g., kinase inhibitors) .

Recent Innovation : A derivative (5-{2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl}-6-chloro-2-indolinone) demonstrated potential as a CNS-active agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.